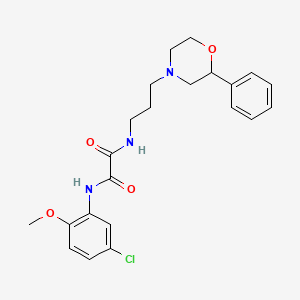

N1-(5-chloro-2-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4/c1-29-19-9-8-17(23)14-18(19)25-22(28)21(27)24-10-5-11-26-12-13-30-20(15-26)16-6-3-2-4-7-16/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESDGGQPGQPUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, with the CAS number 954084-78-7, is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an oxalamide linkage, positions it as a candidate for various therapeutic applications, particularly in cancer and antimicrobial research.

- Molecular Formula : C22H26ClN3O4

- Molecular Weight : 431.92 g/mol

- Structure : The compound consists of a chlorinated methoxyphenyl group and a phenylmorpholino propyl group linked through an oxalamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The precise mechanisms remain under investigation, but preliminary studies suggest potential pathways involving inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Properties

Research has indicated that N1-(5-chloro-2-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Cytotoxicity Assay

A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The IC50 value was determined to be approximately 30 µM, indicating potent cytotoxic effects at relatively low concentrations.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that N1-(5-chloro-2-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide could serve as a lead compound for developing new antimicrobial agents.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form an oxalamide intermediate, which is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions. This process highlights the importance of optimizing reaction conditions to enhance yield and purity.

Future Directions

Ongoing research aims to explore:

- Mechanistic Studies : Further elucidation of the molecular targets and pathways affected by this compound.

- In Vivo Studies : Assessment of the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Investigation into modifications of the chemical structure to improve potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Comparison

Table 1: Key Structural and Molecular Features

Key Observations:

- Substituent Diversity: The target compound’s 2-phenylmorpholino group distinguishes it from analogs with pyrrole (Analog 1), tetrahydronaphthalene (Analog 2), or thiophene (Analog 3) moieties. Morpholino groups are often used to enhance solubility and metabolic stability in drug design. Analog 3 incorporates a thiophene ring, which may improve aromatic stacking interactions compared to the phenyl group in the target compound .

- Molecular Weight: The target compound has the highest molecular weight (473.0 g/mol) due to its bulky 2-phenylmorpholino-propyl chain, whereas Analog 2 has the lowest (388.8 g/mol) .

Hypothesized Pharmacological Differences

While direct activity data is unavailable, structural variations suggest divergent biological profiles:

Physicochemical Properties

- Solubility: The morpholino group in the target compound may improve water solubility compared to analogs with purely aromatic substituents (e.g., Analog 2) .

- Stability: Bulky substituents (e.g., 2-phenylmorpholino) may reduce metabolic degradation, extending half-life compared to smaller analogs like Analog 3 .

Q & A

Q. What in vivo models are appropriate for validating antiviral or enzyme-modulating activity?

Q. How to address challenges in scaling up synthesis from milligram to kilogram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.